molecular formula C41H41N5O8 B559636 N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine CAS No. 251647-48-0

N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine

Cat. No. B559636
M. Wt: 731.8 g/mol
InChI Key: KEVMXGNDTKPSMC-MUMPVVMASA-N
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Description

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-methoxyethyl)Adenosine” is a commonly used reactant in the preparation of nucleosidic phosphoramidite derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including benzoyl, methoxyphenyl, phenylmethyl, and methoxyethyl groups attached to an adenosine backbone .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known to be a reactant in the preparation of nucleosidic phosphoramidite derivatives .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Oligoribonucleotides : Research has explored the synthesis of oligoribonucleotides using compounds like N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine. These studies are crucial in understanding the structure and function of RNA molecules (Green et al., 1970).

  • Inhibitors of HIV : Certain derivatives of the compound have been synthesized as potential inhibitors of HIV, though initial results showed inactivity. These endeavors contribute significantly to the development of new antiviral drugs (Rosenquist Å et al., 1996).

  • Oxidizing Agent Utilization : The compound's derivatives, such as bis(p-methoxyphenyl) selenoxide, have been used as oxidizing agents in various chemical reactions, demonstrating their versatility in synthetic chemistry (Otsubo & Ogura, 1986).

  • Polymer Research : Studies have involved using derivatives of the compound in polymer research, particularly in the preparation of polyphenylenevinylene with triarylamine pendant groups, highlighting their application in materials science (Kurata et al., 2007).

Biochemical and Pharmacological Studies

  • Enzyme Inhibition : Research on enzyme inhibitors has used derivatives of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine. These studies aid in understanding enzyme mechanisms and potential therapeutic applications (Kappler et al., 1987).

  • Allosteric Enhancers for Adenosine Receptors : Some derivatives have been evaluated as allosteric enhancers at adenosine receptors, contributing to the field of neuropharmacology and potential treatments for neurological disorders (Aurelio et al., 2008).

  • Selective Reduction in Organic Synthesis : Studies have utilized specific derivatives in selective reduction processes in organic synthesis, illustrating their utility in the development of complex organic molecules (Pugh, 2000).

  • Polyketide Synthases in Plants : Research into polyketide synthases in plants has included derivatives of the compound, offering insights into the biosynthesis of plant secondary metabolites (Beerhues & Liu, 2009).

  • P2Y1 Receptor Antagonists : Derivatives of the compound have been explored as potent antagonists at P2Y1 receptors, contributing to cardiovascular and thrombotic disease research (Camaioni et al., 1998).

  • 'Green' Benzoylation Methodology : Studies have used benzoyl derivatives in developing 'green' benzoylation methodologies for nucleosides, contributing to more sustainable chemical synthesis processes (Prasad et al., 2005).

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMXGNDTKPSMC-MUMPVVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610825
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

CAS RN

251647-48-0
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251647-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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